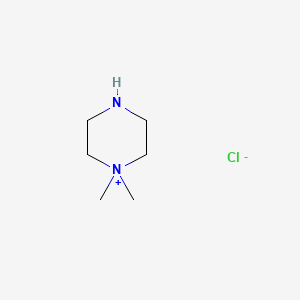
N-(2-乙基己基)-3-氧代丁酰胺
描述
N-(2-Ethylhexyl)-3-oxobutyramide is a chemical compound that is not widely documented in the literature. It is related to 2-ethylhexyl acrylate, a common compound used in the production of various polymers .
Synthesis Analysis
The synthesis of related compounds such as 2-ethylhexyl acrylate involves processes like atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP), and conventional free radical polymerization (FRP) . The exact synthesis process for N-(2-Ethylhexyl)-3-oxobutyramide is not clearly documented in the available literature.科学研究应用
抗肿瘤活性
- 已经研究了相关化合物(例如 3-乙氧基-2-氧代丁醛双(硫代氨基甲酸盐))的抗肿瘤活性。研究发现,大鼠的抗肿瘤活性取决于膳食中铜离子的摄入量,这突出了环境和膳食微量金属对药物活性的重要性 (Petering、Buskirk 和 Crim,1967)。
生物催化
- 含有 NAD 非依赖性乳酸脱氢酶的根瘤菌,用于将 2-羟基丁酸转化为 2-氧代丁酸,这是化学、药物和食品工业中的重要中间体。这证明了微生物生物催化在生产化学中间体中的效用 (Gao 等人,2010)。
药物药代动力学
- 对多拉他汀 10 的衍生物(抑制微管装配)的药代动力学研究揭示了剂量限制性毒性和最大耐受剂量的见解。这些研究对于了解这些化合物在化疗中的安全有效使用至关重要 (de Jonge 等人,2005)。
环境污染物
- 已经对邻苯二甲酸单(2-乙基己基)酯(MEHP)(一种相关化合物)对人胎盘细胞氧化应激反应的影响进行了研究。这项研究为环境污染物及其对人类健康的影响提供了有价值的见解 (Tetz 等人,2013)。
化学合成
- 探索了 2-乙氧基亚甲基-3-氧代丁腈在具有生物活性的杂环合成中的应用。这些化合物对细菌、丝状真菌和肿瘤细胞表现出活性,突出了开发新治疗剂的潜力 (Černuchová 等人,2005)。
核燃料处理中的辐射分解
- 对二(2-乙基己基)丁酰胺(DEHBA)在核燃料处理中的辐射分解的研究表明化学环境如何影响 DEHBA 的辐射化学,这对于了解其在核燃料后处理中的行为至关重要 (Horne 等人,2020)。
酶活性
- 研究了 2-氧代丁酸及其缩合产物对乳酸脱氢酶活性的影响,提供了对酶相互作用和潜在治疗应用的见解 (Wilkinson、Jenkins 和 Tuey,1968)。
肝脏过氧化物酶体增殖
- 研究了邻苯二甲酸二(2-乙基己基)酯等增塑剂对肝脏过氧化物酶体增殖的影响,提供了有关某些化合物如何影响肝功能和代谢的信息 (Moody & Reddy, 1978)。
作用机制
Target of Action
N-(2-Ethylhexyl)-3-oxobutyramide, also known as Acetoacetic Acid 2-Ethylhexyl Amide, is a type of phthalate . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Phthalates, including N-(2-Ethylhexyl)-3-oxobutyramide, affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The degradation pathway of phthalates involves their decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entering the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that these compounds can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .
Result of Action
The exposure to phthalates can lead to various health effects. For instance, prenatal exposure to mono-(2-ethylhexyl) phthalate (MEHP) resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in CD-1 mouse embryos .
Action Environment
Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure . Environmental factors such as the presence of these products can influence the action, efficacy, and stability of phthalates. The environmental fate of phthalates has a significant impact on their environmental degradation and distribution .
属性
IUPAC Name |
N-(2-ethylhexyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFRXXNXIQJSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954487 | |
| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32837-36-8 | |
| Record name | N-(2-Ethylhexyl)acetoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32837-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethylhexyl)-3-oxobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032837368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethylhexyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the advantages of incorporating N-(2-Ethylhexyl)-3-oxobutyramide in this lithium extraction system?
A1: While the study doesn't directly compare the performance of the novel system with and without N-(2-Ethylhexyl)-3-oxobutyramide, it highlights a key advantage related to Tributyl phosphate (TBP). The optimized system achieved high lithium extraction (94.55%) with a significantly reduced TBP concentration (31.37% vol.). [] This reduction in TBP is beneficial as high TBP concentrations can lead to equipment corrosion. It's possible that N-(2-Ethylhexyl)-3-oxobutyramide contributes to this enhanced extraction efficiency at lower TBP concentrations, but further investigation is required to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)



